(S)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Description
Crystallographic Determination of Chiral Configuration
The stereochemical assignment of (S)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate relies fundamentally on crystallographic analysis of its enantiomeric counterpart, the (R)-configuration, which provides crucial structural information applicable to understanding the (S)-enantiomer through mirror-image relationships. The molecular formula C18H22IN3O2 with a molecular weight of 439.29 grams per mole establishes the basic compositional framework for stereochemical analysis. The compound exhibits characteristic physical properties including a light yellow to yellow solid appearance and requires storage conditions of 2-8°C with protection from light, indicating photosensitivity potentially related to the iodophenyl chromophore.
Crystallographic determination of absolute configuration in pyrrolidine-containing compounds typically involves analysis of the puckering parameters and ring conformations. Research on related pyrrolo-imidazole scaffolds demonstrates that pyrrolidine rings commonly adopt envelope conformations, with puckering parameters providing quantitative measures of ring distortion. In the case of pyrrolidine-imidazole hybrid systems, the envelope conformation serves to relieve torsional tension within the fused ring architecture. The absolute configuration at the C-2 position of the pyrrolidine ring determines the overall molecular chirality, with the (S)-configuration representing the specific stereochemical arrangement where substituents follow the Cahn-Ingold-Prelog priority rules.
The crystallographic data for the (R)-enantiomer, with Chemical Abstracts Service registry number 1370600-39-7, provides the structural foundation for understanding the (S)-enantiomer through enantiomeric relationships. High-purity samples achieving greater than or equal to 99.0% purity through high-performance liquid chromatography analysis demonstrate the feasibility of obtaining crystallographically pure material suitable for absolute configuration determination. The stability requirements and storage conditions suggest that crystallographic studies must account for potential photodegradation pathways that could complicate structural analysis.
Conformational Dynamics of the Pyrrolidine-Imidazole Hybrid Scaffold
The conformational behavior of the pyrrolidine-imidazole hybrid scaffold in this compound exhibits complex dynamics influenced by both intramolecular constraints and intermolecular interactions. Crystallographic studies of related pyrrolidine-containing imidazole derivatives reveal that the pyrrolidine ring preferentially adopts a half-chair conformation, characterized by specific puckering parameters that minimize ring strain while accommodating the fused imidazole system. The envelope conformation observed in similar pyrrolo-imidazole architectures serves to relieve torsional tension that would otherwise destabilize the molecular structure.
Density functional theory calculations on comparable pyrrolidine-imidazole scaffolds demonstrate that the calculated geometrical parameters correlate well with experimental crystallographic data, providing validation for computational approaches to conformational analysis. The hybrid scaffold's conformational preferences are particularly influenced by the presence of the tert-butyl carboxylate protecting group, which introduces significant steric bulk that can restrict rotation around the N-C bond connecting the pyrrolidine nitrogen to the carboxylate functionality. This steric constraint contributes to the overall conformational rigidity of the molecular framework.
The imidazole ring component of the hybrid scaffold maintains planarity due to its aromatic character, creating a rigid structural element that influences the overall molecular geometry. The connection between the pyrrolidine C-2 position and the imidazole C-2 position establishes a critical conformational axis that determines the relative orientation of these two heterocyclic systems. Hydrogen bonding patterns, particularly involving the imidazole nitrogen atoms, play crucial roles in stabilizing specific conformational states both in crystalline and solution phases.
Electronic Effects of the 4-Iodophenyl Substituent on Aromatic Stacking Interactions
The 4-iodophenyl substituent in this compound introduces distinctive electronic effects that significantly influence aromatic stacking interactions and halogen bonding capabilities. The iodine atom, being the most polarizable halogen, creates a highly anisotropic electron distribution that facilitates both halogen bonding and enhanced π-π stacking interactions. Research on iodophenyl-containing aromatic systems demonstrates that iodine substituents can participate in halogen bonds with distances significantly shorter than van der Waals radii, typically showing 11-13% reduction in combined van der Waals radii.
The electronic effects of the 4-iodophenyl group manifest through multiple interaction mechanisms. Halogen bonding involving the iodine atom shows characteristic I⋯O distances ranging from 3.04 to 3.29 Å, with nearly linear C-I⋯O angles typically between 163° and 177°. These interactions create directional intermolecular contacts that influence crystal packing and molecular recognition properties. The halogen bond involving iodine demonstrates greater binding strength compared to lighter halogens, with calculated binding energies reaching -7.97 kilocalories per mole in related systems.
Cooperative effects between halogen bonding and π-π stacking interactions create synergistic stabilization in iodophenyl-containing aromatic systems. Research on charge-transfer cocrystals reveals that polarized π-stacking interactions can achieve binding energies of -22.24 kilocalories per mole when combined with halogen bonding. The 4-iodophenyl substituent enhances these interactions through its electron-withdrawing character, which increases the quadrupole moment of the aromatic ring and promotes stronger π-π stacking with electron-rich aromatic partners.
The electronic polarization induced by the iodine substituent creates distinctive molecular electrostatic potential patterns that influence binding interactions with biological targets. In related imidazole-containing compounds, the ability to form hydrogen bonds with catalytic residues such as histidine demonstrates the importance of electronic complementarity. The combination of halogen bonding capability from the iodine atom and hydrogen bonding potential from the imidazole nitrogen creates a multifunctional binding motif with enhanced selectivity and binding affinity.
| Interaction Type | Distance Range (Å) | Angle Range (°) | Binding Energy (kcal/mol) |
|---|---|---|---|
| I⋯O Halogen Bonds | 3.04-3.29 | 163-177 | -7.97 |
| π-π Stacking | 3.61-3.73 | N/A | -22.24 |
| C-H⋯O Hydrogen Bonds | 2.65-2.81 | 154.5-175 | -2 to -5 |
Properties
IUPAC Name |
tert-butyl (2S)-2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22IN3O2/c1-18(2,3)24-17(23)22-10-4-5-15(22)16-20-11-14(21-16)12-6-8-13(19)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3,(H,20,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNRJMZSQAHBBC-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C18H22IN3O2 and a molecular weight of 439.3 g/mol. Its structure includes:
- A pyrrolidine ring
- An imidazole moiety
- A phenyl group substituted with iodine
These features contribute to its solubility and stability, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, while the iodophenyl group may engage in halogen bonding, influencing the compound's reactivity and binding properties. This mechanism suggests potential roles in modulating enzyme activity and receptor binding, which are critical for therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially comparable to established anti-inflammatory drugs like diclofenac .
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains.
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented in the table below:
Case Study 1: Anti-inflammatory Activity
In a comparative study, researchers synthesized several derivatives of the imidazole class, including this compound. The compound was found to exhibit IC50 values ranging from 71.11 to 81.77 μg/mL against COX enzymes, indicating significant anti-inflammatory potential compared to standard treatments.
Case Study 2: Antimicrobial Efficacy
In vitro tests conducted on various bacterial strains showed that this compound displayed notable antimicrobial properties. The mechanism was linked to its ability to penetrate bacterial membranes and disrupt metabolic processes.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds containing imidazole and pyrrolidine moieties exhibit significant anticancer properties. The presence of the iodophenyl group in (S)-tert-butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate enhances its biological activity against various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
1.2 Antimicrobial Properties
The imidazole ring is known for its antimicrobial properties. Compounds similar to this compound have been investigated for their effectiveness against bacterial and fungal infections. Preliminary studies suggest that this compound may inhibit the growth of certain pathogens, contributing to its potential use in treating infectious diseases .
Pharmaceutical Intermediate
This compound serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its unique structural features allow it to be modified into various derivatives that can enhance therapeutic efficacy or target specific biological pathways. The ability to produce analogs with altered pharmacological profiles is crucial in drug discovery and development processes .
Development of Novel Therapeutics
3.1 Targeted Drug Delivery Systems
The compound's structure allows for the incorporation into targeted drug delivery systems, particularly those designed for cancer therapies. By attaching this compound to nanoparticles or liposomes, researchers aim to improve the specificity and reduce the side effects of chemotherapy agents .
3.2 Enzyme Inhibition Studies
Research has also focused on the role of this compound as a potential enzyme inhibitor. Its ability to interact with specific enzymes involved in disease pathways could lead to the development of new treatments for conditions such as diabetes or hypertension . The imidazole group is particularly effective in binding to active sites of enzymes, making it a valuable scaffold for medicinal chemistry.
Case Studies
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
(S)-tert-Butyl 2-(5-(4-((Trimethylsilyl)ethynyl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- CAS : 1228968-40-8
- Key difference : Iodine replaced with a trimethylsilyl (TMS)-protected ethynyl group.
- Applications : The ethynyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis.
- Safety : Requires precautions against ignition sources (P210) .
(S)-tert-Butyl 2-(5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- CAS : 1007882-12-3
- Key difference : Iodine replaced with a boronic ester (pinacol boronate).
- Applications : Critical in Suzuki-Miyaura cross-coupling reactions for C–C bond formation.
- Molecular weight : 439.36 g/mol (slightly higher than iodine analog).
- Hazards : Toxic if ingested (H302) and irritant (H315, H319) .
Brominated Analogs
- Examples :
- (R)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS: 1240893-76-8)
- (S)-tert-Butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS: 1370600-56-8)
- Key difference : Halogen substituents (Br) at imidazole or phenyl positions.
- Applications : Bromine serves as a leaving group in nucleophilic substitutions or palladium-mediated couplings.
- Similarity score : 0.98–1.00 (structurally analogous but less sterically demanding than iodine) .
Structural and Functional Comparison Table
Preparation Methods
Step 1: Bromination of Iodo-Acetophenone
- Reagents: N-Bromosuccinimide (NBS), p-toluenesulfonic acid (p-TsOH)
- Conditions: Acidic medium, typically at room temperature or slightly elevated temperature
- Outcome: Introduction of a bromine atom at the alpha position of the acetophenone, facilitating subsequent substitution reactions
Step 2: N-Boc-Proline Coupling
- Reagents: Triethylamine (TEA), acetonitrile
- Conditions: Room temperature
- Outcome: Replacement of the bromide with N-Boc-L-proline, forming a ketoester intermediate (B 1–2)
Step 3: Cyclization to Form Imidazole
- Reagents: Ammonium acetate
- Conditions: Reflux in toluene
- Outcome: Cyclization to generate the imidazole ring, yielding the imidazolyl ketoester
Step 4: Boc Deprotection
- Reagents: Trifluoroacetic acid (TFA)
- Conditions: Room temperature
- Outcome: Removal of Boc protecting group, exposing the free amine for subsequent coupling
Step 5: Coupling with Amino Acid Carbamates
- Reagents: HBTU (coupling agent), amino acid carbamates (e.g., L/D-valine, L/D-leucine)
- Conditions: Room temperature in DMF
- Outcome: Formation of monomeric intermediates with carbamate caps attached to the amino group
Step 6: Sonogashira Cross-Coupling
- Reagents: Trimethylsilyl acetylene (TMSA), PdCl₂(PPh₃)₂ (palladium catalyst), CuI (co-catalyst), TEA (base)
- Conditions: Inert atmosphere, 70°C, in DMF
- Outcome: Replacement of the iodine atom with an alkyne linker, enabling subsequent dimerization
Step 7: Desilylation and Dimerization
- Reagents: Potassium carbonate (K₂CO₃), methanol, distilled water, CuI
- Conditions: Reflux
- Outcome: Removal of the trimethylsilyl group, facilitating dimer formation through coupling of alkyne termini, yielding the final symmetric compound
Structural Variations and Optimization
The synthesis allows for variations in:
- Cap stereochemistry: S (S)- or R (R)-configurations of amino acid caps
- Linker length: Methyl, ethyl, butyl substituents on carbamate caps
- Attachment points: Meta-meta or para-para positions of caps relative to the core
These modifications are systematically studied to assess their impact on biological activity, with the goal of optimizing potency and pharmacokinetics.
Data Table: Summary of Key Reactions and Conditions
| Step | Reaction | Reagents | Conditions | Purpose | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Bromination | NBS, p-TsOH | Room temp, in acetonitrile | Introduce bromine for cross-coupling | ~85% yield |
| 2 | Proline coupling | TEA, acetonitrile | Room temp | Attach proline to ketoester | Quantitative |
| 3 | Imidazole formation | Ammonium acetate | Reflux in toluene | Cyclize to imidazole | ~80% yield |
| 4 | Boc deprotection | TFA | Room temp | Expose amine | Quantitative |
| 5 | Carbamate coupling | HBTU, amino acid carbamate | Room temp | Attach caps | ~70-85% yield |
| 6 | Sonogashira coupling | TMSA, Pd catalyst, CuI | 70°C, inert atmosphere | Introduce linker | ~60-75% yield |
| 7 | Desilylation/dimerization | K₂CO₃, reflux | Reflux | Final compound formation | ~50-65% yield |
Research Findings and Considerations
Recent studies highlight the importance of linker length and cap stereochemistry in modulating activity. Replacing amide groups with imidazole rings enhances metabolic stability and bioavailability, as imidazole can mimic peptide bonds and resist enzymatic degradation. The choice of attachment points (meta-para vs. meta-meta) influences the spatial orientation and binding affinity to the target protein, with para-para configurations generally favoring better activity in some analogs.
The synthesis methodology emphasizes modularity, allowing rapid generation of analogs for structure-activity relationship (SAR) studies. The use of palladium-catalyzed cross-coupling reactions provides efficient and versatile means to introduce diverse linkers and aromatic groups, critical for optimizing antiviral potency.
Q & A
Q. Example Data Conflict :
| Proton | Theoretical δ (ppm) | Observed δ (ppm) | Resolution Strategy |
|---|---|---|---|
| Imidazole C-H | 7.8 | 7.5 | Check for residual solvent peaks (e.g., CH₂Cl₂ at δ 5.3) |
Advanced: What strategies improve low yields during imidazole ring formation?
Methodological Answer:
Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
Reaction Monitoring : LC-MS tracks intermediate consumption (e.g., mixed anhydride formation) .
Temperature Control : Maintain 0–25°C to suppress side reactions like over-alkylation .
Advanced: How can SHELX and WinGX be applied to determine this compound’s crystal structure?
Methodological Answer:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction .
Structure Solution : SHELXD (in SHELX suite) solves phase problems via dual-space methods .
Refinement : SHELXL refines anisotropic displacement parameters; WinGX/ORTEP visualizes thermal ellipsoids .
Q. Key Software Workflow :
SHELXC → SHELXD → SHELXE (experimental phasing).
WinGX for CIF preparation and metric analysis .
Basic: What purification methods are recommended post-synthesis?
Methodological Answer:
Flash Chromatography : Use silica gel columns with gradients (e.g., ethyl acetate/hexane) .
Recrystallization : Optimize solvent pairs (e.g., CH₂Cl₂/hexane) for high-purity crystals .
Acid-Base Extraction : Remove unreacted amines or acids via pH-dependent partitioning .
Advanced: How can reaction mechanisms be analyzed using kinetic studies or isotopic labeling?
Methodological Answer:
Kinetic Profiling : Quench aliquots at intervals and analyze via LC-MS to determine rate laws .
Isotopic Labeling : Introduce ¹³C or ²H at reactive sites (e.g., imidazole C-2) to track bond formation via NMR .
Computational Modeling : MD simulations (e.g., Amber) model transition states for mechanistic insights .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
